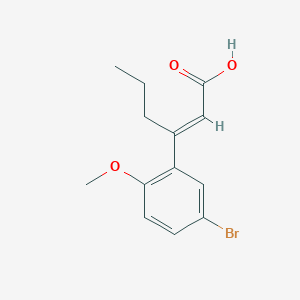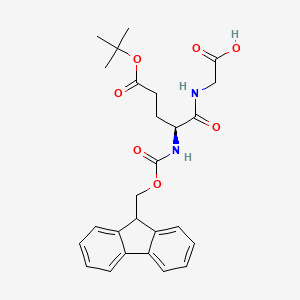
Fmoc-Glu(OtBu)-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Glu(OtBu)-Gly-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester glycine, is a compound commonly used in peptide synthesis. It is a derivative of glutamic acid and glycine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Gly-OH typically involves the protection of the amino and carboxyl groups of glutamic acid and glycine. The Fmoc group is introduced to protect the amino group, while the OtBu group protects the carboxyl group. The synthesis can be carried out using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Fmoc-Glu(OtBu)-Gly-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the OtBu group.
Coupling: DIC and HOBt in DMF are standard reagents for peptide coupling.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
科学的研究の応用
Chemistry
Fmoc-Glu(OtBu)-Gly-OH is widely used in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it a crucial component in SPPS .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes. It serves as a model compound for understanding the behavior of glutamic acid and glycine in peptides .
Medicine
This compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in designing drugs that target specific proteins or enzymes .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing .
作用機序
The mechanism of action of Fmoc-Glu(OtBu)-Gly-OH involves its ability to form peptide bonds through nucleophilic attack on the carbonyl carbon of the Fmoc-protected amino group. The Fmoc group stabilizes the intermediate, allowing for efficient coupling reactions. The OtBu group protects the carboxyl group from unwanted reactions, ensuring selective deprotection and subsequent reactions .
類似化合物との比較
Similar Compounds
Fmoc-Glu(OH)-Gly-OH: Similar structure but lacks the OtBu protecting group.
Fmoc-Glu(OtBu)-Ala-OH: Similar structure but with alanine instead of glycine.
Fmoc-Glu(OtBu)-Gly-OMe: Similar structure but with a methyl ester instead of a hydroxyl group.
Uniqueness
Fmoc-Glu(OtBu)-Gly-OH is unique due to its combination of protecting groups, which provide stability and selectivity in peptide synthesis. The presence of both Fmoc and OtBu groups allows for precise control over the synthesis process, making it a preferred choice in SPPS .
特性
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLNQUBUIXIMLG-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]oxirane-2-carboxamide](/img/structure/B2696693.png)
![Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate](/img/structure/B2696694.png)
![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696699.png)
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)
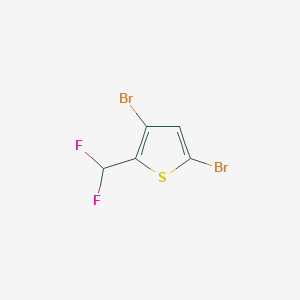
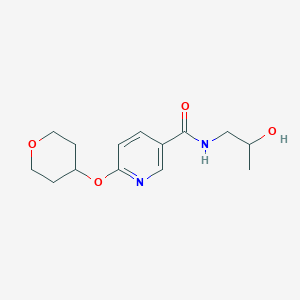
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)
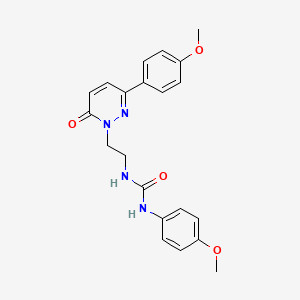
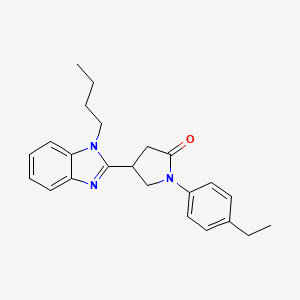
![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)
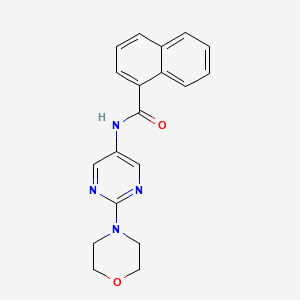
![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)
